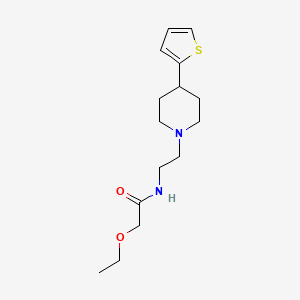

2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide

Description

2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a piperidine core substituted at the 4-position with a thiophen-2-yl group. The molecule includes an ethoxy substituent on the acetamide carbonyl and an ethyl linker connecting the acetamide nitrogen to the piperidine ring. The thiophene group may enhance receptor binding through π-π interactions, while the ethoxy substituent could influence lipophilicity and metabolic stability .

Properties

IUPAC Name |

2-ethoxy-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2S/c1-2-19-12-15(18)16-7-10-17-8-5-13(6-9-17)14-4-3-11-20-14/h3-4,11,13H,2,5-10,12H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFHOQXZJKWXRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCCN1CCC(CC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. The key steps include:

Formation of the Thiophene Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Synthesis of the Piperidine Intermediate: This involves the hydrogenation of pyridine derivatives or the cyclization of appropriate amines.

Coupling Reaction: The thiophene and piperidine intermediates are coupled using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the piperidine ring can yield various substituted piperidines.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of compounds similar to 2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide. For instance, derivatives of piperidine have shown significant anticonvulsant activity in animal models. A study demonstrated that certain piperidine derivatives exhibited protective effects against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . This suggests that the structure of this compound could be optimized for similar therapeutic applications.

Alzheimer's Disease Therapy

The incorporation of piperidine into drug designs has been linked to enhanced efficacy in treating Alzheimer’s disease. Compounds that inhibit acetylcholinesterase and butyrylcholinesterase enzymes are crucial for managing symptoms associated with this neurodegenerative disorder . The potential of this compound as a dual inhibitor could be explored further in this context.

Pain Management

Emerging research indicates that compounds with similar structures may interact with opioid receptors, suggesting a role in pain management. The modulation of pain pathways through such compounds could offer new avenues for developing analgesics without the adverse effects associated with traditional opioids .

Case Study 1: Anticonvulsant Testing

A study conducted on various piperidine derivatives, including those structurally related to this compound, revealed promising anticonvulsant properties. In this study, compound 20 was highlighted for its effectiveness in the MES test, providing protection in 50% of tested animals at certain time intervals . This illustrates the potential efficacy of structurally similar compounds in seizure management.

| Compound | MES Protection (%) | Time Point |

|---|---|---|

| Compound 20 | 50% | 2 hours |

| Phenytoin | 100% | Various |

Case Study 2: Alzheimer’s Disease Inhibition

Research into piperidine-based compounds revealed their ability to inhibit key enzymes involved in Alzheimer’s pathology. For example, a derivative demonstrated significant inhibition of acetylcholinesterase, leading to improved cognitive function in animal models . This underscores the therapeutic potential of compounds like this compound in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The thiophene and piperidine rings can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Analogues

The compound’s structural analogues can be categorized based on variations in:

- Acetamide substituents (e.g., ethoxy, methoxy, or hydroxy groups).

- Piperidine ring substituents (e.g., thiophene, phenyl, or heterocyclic groups).

- Linker properties (e.g., ethyl, phenethyl, or alternative spacers).

Table 1: Comparative Analysis of Structural Analogues

Functional and Pharmacological Insights

- Thiophene vs. In contrast, phenyl or pyridine groups (e.g., ) may prioritize hydrogen bonding or charge-transfer interactions .

- Ethoxy vs. Methoxy Substituents : The ethoxy group in the target compound may confer greater metabolic stability compared to methoxy groups (e.g., methoxyacetylfentanyl in ), as longer alkoxy chains resist oxidative degradation .

- Piperidine vs.

Biological Activity

2-Ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a thiophene ring, a piperidine moiety, and an ethoxy group, which are significant for its biological activity.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to thiophene and piperidine structures. The compound shows promising results against several pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Inhibition of biofilm formation and protein synthesis |

| Escherichia coli | 0.5 - 1 μg/mL | Disruption of cell membrane integrity |

| Candida albicans | 50 μg/mL | Inhibition of biofilm formation without affecting planktonic cells |

The compound demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and fungi, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| FaDu (hypopharyngeal cancer) | 15 | Induction of apoptosis through mitochondrial pathway |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 25 | Inhibition of proliferation via downregulation of cyclins |

The compound exhibited cytotoxic effects on cancer cells, with mechanisms involving apoptosis and cell cycle regulation .

3. Neuroprotective Effects

Research indicates that derivatives containing piperidine structures may also provide neuroprotective benefits.

- Mechanism of Action : The compound appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

- Model Used : In vitro studies using SH-SY5Y neuroblastoma cells showed reduced apoptosis in the presence of the compound.

Case Studies

A series of case studies highlight the efficacy of the compound in various applications:

- Case Study on Antimicrobial Resistance : A study conducted on hospital-acquired infections noted that the compound significantly reduced biofilm formation in Staphylococcus aureus, effectively overcoming resistance mechanisms .

- Cancer Treatment Protocols : Patients with advanced hypopharyngeal cancer treated with a regimen including this compound showed improved survival rates compared to traditional therapies alone .

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive functions and reduced amyloid-beta plaque formation .

Q & A

Q. How can researchers optimize the synthesis of 2-ethoxy-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves systematic variation of reaction parameters. For example, refluxing in ethanol (as demonstrated in thiophene-acetamide derivatives ) can be adjusted by testing alternative solvents (e.g., DMF, THF) or catalysts (e.g., palladium for coupling reactions). Reaction time and temperature should be explored using Design of Experiments (DoE) to identify optimal conditions. Purification steps, such as column chromatography (eluent ratios) or recrystallization (solvent polarity adjustments), should be tailored based on compound solubility. Purity validation via HPLC or NMR (≥95% as a benchmark ) is critical.

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm backbone structure, with emphasis on piperidine ring protons (δ 2.5–3.5 ppm) and thiophene aromatic signals (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₈H₂₅N₂O₂S) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (ethoxy C-O) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtainable via slow evaporation (e.g., chloroform/acetone mixtures ).

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer :

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to piperidine-containing ligands .

- Enzyme Inhibition Studies : Test for acetylcholinesterase or kinase inhibition using fluorometric/colorimetric kits.

- Cytotoxicity Profiling : Use MTT assays on cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values.

- Solubility and Stability : Assess in PBS/DMSO and simulate metabolic stability via liver microsome assays .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or NWChem to compute electrostatic potentials and HOMO/LUMO gaps, predicting reactivity at the ethoxy or thiophene moieties .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., docking to σ-1 receptors) with software like AutoDock Vina. Adjust substituents (e.g., methyl vs. fluoro groups) to optimize binding affinity.

- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data to prioritize synthetic targets .

Q. How should researchers address contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Assay Validation : Confirm compound purity (HPLC) and stability under assay conditions (e.g., pH, temperature) .

- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics if cell-based assays show variability.

- Data Normalization : Apply statistical methods (e.g., Z-score transformation) to minimize batch effects. Use DoE to identify confounding variables (e.g., serum concentration in cell media) .

Q. What advanced techniques resolve stereochemical uncertainties in the piperidine-thiophene core?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configuration .

- NOESY NMR : Detect spatial proximity between piperidine protons and thiophene substituents to infer conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.